molecular formula C13H18NO4P B14508556 Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate CAS No. 63842-07-9

Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate

Cat. No.: B14508556
CAS No.: 63842-07-9
M. Wt: 283.26 g/mol
InChI Key: FZBCHFGQLSDIJU-UHFFFAOYSA-N
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Description

Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is an organophosphorus compound that features a benzoxazole ring substituted with a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate typically involves the reaction of a benzoxazole derivative with a phosphonate reagent. One common method is the cycloaddition reaction using copper (II) sulfate and sodium ascorbate, which yields the desired product with high regioselectivity and excellent yield . The reaction is carried out in a water/ethanol solvent mixture (50/50), and the product is purified by chromatography and recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and efficient purification techniques, can be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include phosphonic acids, phosphine derivatives, and substituted benzoxazole compounds. These products can have diverse applications in various fields.

Scientific Research Applications

Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate involves its interaction with biological targets, such as enzymes or receptors. The phosphonate group can mimic phosphate groups in biological molecules, allowing the compound to inhibit or modulate the activity of enzymes involved in critical biochemical pathways . This interaction can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzoxazole derivatives and organophosphorus compounds, such as:

Uniqueness

Diethyl [(5-methyl-1,3-benzoxazol-2-yl)methyl]phosphonate is unique due to its specific substitution pattern on the benzoxazole ring and the presence of the phosphonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

63842-07-9

Molecular Formula

C13H18NO4P

Molecular Weight

283.26 g/mol

IUPAC Name

2-(diethoxyphosphorylmethyl)-5-methyl-1,3-benzoxazole

InChI

InChI=1S/C13H18NO4P/c1-4-16-19(15,17-5-2)9-13-14-11-8-10(3)6-7-12(11)18-13/h6-8H,4-5,9H2,1-3H3

InChI Key

FZBCHFGQLSDIJU-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC1=NC2=C(O1)C=CC(=C2)C)OCC

Origin of Product

United States

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